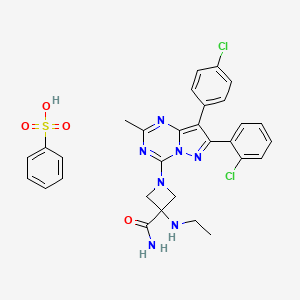

CE-178,253 benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CE-178,253 benzenesulfonate is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound was developed by Pfizer for neuroscience research and has shown sub-nanomolar potency in binding assays . The empirical formula of this compound is C24H23Cl2N7O · C6H6O3S, and it has a molecular weight of 654.57 g/mol .

Méthodes De Préparation

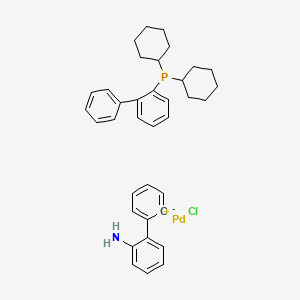

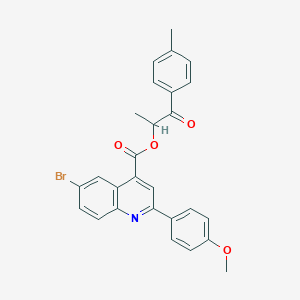

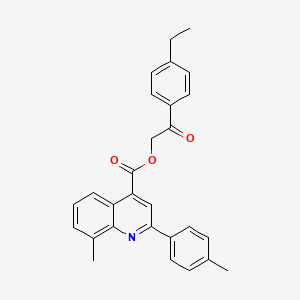

Two synthetic routes have been developed for the preparation of CE-178,253 benzenesulfonate . The first route involves the assembly of an aryl-substituted pyrazolotriazine core, onto which the second aryl moiety is installed by a Suzuki coupling reaction. This method has been scaled to provide up to 6 kg of the active pharmaceutical ingredient (API) . The second, more convergent route, installs the pyrazolotriazine containing both aryl substituents by condensation of a bromoketone with a substituted thiosemicarbazide. This route has been demonstrated on a laboratory scale and is considered the preferred bond-forming sequence .

Analyse Des Réactions Chimiques

CE-178,253 benzenesulfonate undergoes various chemical reactions, including substitution reactions. The compound is known for its stability under standard laboratory conditions and does not readily undergo oxidation or reduction . Common reagents used in its synthesis include bromoketone and substituted thiosemicarbazide . The major products formed from these reactions are the desired pyrazolotriazine derivatives .

Applications De Recherche Scientifique

CE-178,253 benzenesulfonate has been extensively studied for its applications in neuroscience research. It is a highly potent and selective CB1 antagonist, making it valuable for studying the endocannabinoid system . The compound has shown efficacy in preclinical models of obesity, where it exhibits concentration-dependent anorectic activity . Additionally, this compound has been used to investigate the role of CB1 receptors in various physiological processes, including energy expenditure and substrate oxidation .

Mécanisme D'action

The mechanism of action of CE-178,253 benzenesulfonate involves its binding to the CB1 receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to various physiological effects. In vivo studies have shown that this compound exhibits concentration-dependent anorectic activity and stimulates energy expenditure by shifting substrate oxidation from carbohydrates to fats . The compound has low affinity for CB2 receptors, making it highly selective for CB1 .

Comparaison Avec Des Composés Similaires

CE-178,253 benzenesulfonate is unique in its high potency and selectivity for the CB1 receptor. Similar compounds include other CB1 antagonists such as rimonabant and taranabant . this compound stands out due to its sub-nanomolar potency and low affinity for CB2 receptors . This selectivity makes it a valuable tool for studying the specific roles of CB1 receptors in various physiological processes .

Propriétés

Numéro CAS |

956246-95-0 |

|---|---|

Formule moléculaire |

C30H29Cl2N7O4S |

Poids moléculaire |

654.6 g/mol |

Nom IUPAC |

benzenesulfonic acid;1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide |

InChI |

InChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9) |

Clé InChI |

PUVYOZFJBITEFT-UHFFFAOYSA-N |

SMILES canonique |

CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)

![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)

![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)

![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)

![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)

![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)